Antifungal agent 66

antifungal drug discovery Botrytis cinerea mycelial growth inhibition

Researchers screening for Botrytis cinerea inhibitors often encounter limited potency of natural scaffolds. Antifungal agent 66 addresses this gap with a 1,3,4-oxadiazole-modified ABL skeleton that delivers a 10.8-fold mycelial inhibition gain over ABL. - IC50 of 47.7 μg/mL against B. cinerea spore germination, 1.7-fold more potent than difenoconazole. - In vivo protective efficacy of 58.4% and therapeutic efficacy of 48.7% on tomato plants. - Broad-spectrum activity against seven major phytopathogenic fungi. Supplied as a solid with validated storage parameters for reproducible experimental workflows.

Molecular Formula C19H25ClO6
Molecular Weight 384.8 g/mol
Cat. No. B12378284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 66
Molecular FormulaC19H25ClO6
Molecular Weight384.8 g/mol
Structural Identifiers
SMILESCC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)CCl)C(C)CCCOC(=O)C
InChIInChI=1S/C19H25ClO6/c1-10(6-5-7-24-13(4)21)16-11(2)8-14-17(12(3)19(23)25-14)18(16)26-15(22)9-20/h10,14,17-18H,3,5-9H2,1-2,4H3/t10-,14+,17+,18+/m0/s1
InChIKeyRYKKXQWEYIZDNQ-VBJMPTANSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 66: Sesquiterpene Lactone Antifungal


Antifungal agent 66 (CAS 1613152-33-2; molecular formula C19H25ClO6; molecular weight 384.85) is a synthetic derivative of 1-O-acetylbritannilactone (ABL), a natural sesquiterpene lactone isolated from Inula britannica L. [1]. The compound features a 1,3,4-oxadiazole heterocycle bearing a 4-chlorophenyl group introduced onto the ABL skeleton, a structural modification that significantly enhances antifungal potency [1]. Its primary activity is against plant pathogenic fungi, with demonstrated efficacy against Botrytis cinerea (grey mold) and a broad spectrum of activity across seven major phytopathogenic fungal species [1]. The compound is supplied as a solid for research use, with established solubility and storage parameters for reproducible experimental workflows .

Natural sesquiterpene lactone derivative for antifungal research
1,3,4-Oxadiazole modification for phytopathogen screening studies
Broad phytopathogen screening tool across multiple fungal species

Antifungal Agent 66: Structural Specificity


Antifungal agent 66 cannot be substituted with its precursor ABL, commercial triazole fungicides (e.g., difenoconazole), or other ABL-derived analogs without sacrificing key performance attributes. The introduction of the 1,3,4-oxadiazole moiety containing the 4-chlorophenyl group is essential for the observed >10.8-fold enhancement in mycelial inhibitory activity against Botrytis cinerea relative to ABL and the 1.7-fold improvement in spore germination inhibition over difenoconazole [1]. Furthermore, in vivo protective and therapeutic efficacy on tomato plants (58.4% and 48.7%, respectively) are unique to this specific analog within the series [1]. Other ABL-oxadiazole derivatives (e.g., 8j, 8h) exhibit selectivity for Fusarium oxysporum or Cytospora mandshurica, but lack the balanced broad-spectrum activity and robust in vivo performance of compound 10 against B. cinerea [1]. Thus, interchange with a generic analog or precursor is scientifically unsound and will yield non-equivalent experimental outcomes.

Precursor ABL
Lacks the 4-chlorophenyl oxadiazole modification; mycelial inhibition profile may not transfer.
Commercial triazoles
Different chemotype; spore germination inhibition endpoint may not be comparable.
Other ABL-oxadiazole analogs
Narrower fungal species spectrum reported; may not achieve broad phytopathogen coverage.

Antifungal Agent 66: Botrytis cinerea & Broad-Spectrum Activity


Mycelial Growth Inhibition Against Botrytis cinerea

Antifungal agent 66 (compound 10) exhibits 10.8-fold greater inhibitory activity against the mycelium of B. cinerea compared to its natural precursor ABL, and 2.3-fold greater activity compared to the commercial fungicide hymexazol [1]. This direct head-to-head comparison demonstrates a clear potency advantage in mycelial growth suppression.

Mycelial Growth Inhibition
Head-to-head
>10.8× ABL, 2.3× hymexazol
Reported higher mycelial inhibition vs. precursor and commercial fungicide
In vitro mycelial growth assay against B. cinerea
antifungal drug discovery Botrytis cinerea mycelial growth inhibition natural product derivative

Spore Germination Inhibition in Botrytis cinerea

In spore germination assays, Antifungal agent 66 (compound 10) demonstrated an IC50 of 47.7 μg/mL against B. cinerea spores, which is >10.5-fold more potent than ABL (IC50 >500 μg/mL) and 1.7-fold more potent than the commercial triazole fungicide difenoconazole (IC50 = 80.8 μg/mL) [1]. This quantitative head-to-head comparison establishes a clear differentiation in spore germination inhibition.

Spore Germination IC50
Head-to-head
47.7 µg/mL
Reported higher spore germination inhibition; >10.5× over ABL, 1.7× over difenoconazole
In vitro spore germination assay, B. cinerea
antifungal drug discovery Botrytis cinerea spore germination inhibition IC50

Protective Efficacy Against Botrytis cinerea on Tomato

In a tomato plant infection model, Antifungal agent 66 applied prior to pathogen inoculation achieved a protective efficacy of 58.4% against B. cinerea [1]. This in vivo result confirms that the in vitro potency translates to meaningful disease suppression in a whole-plant system, a key differentiator from many synthetic analogs that show in vitro activity but lack in vivo robustness.

Protective Activity
Head-to-head
58.4%
Reported protective effect in tomato plant model against B. cinerea
Preventative application; tomato leaf assay
in vivo antifungal efficacy Botrytis cinerea plant disease control protective effect

Therapeutic Efficacy Against Botrytis cinerea on Tomato

When applied after pathogen inoculation (therapeutic treatment), Antifungal agent 66 achieved a disease control efficacy of 48.7% on tomato plants infected with B. cinerea [1]. This therapeutic activity complements the protective effect and demonstrates that the compound can suppress established infections, a desirable trait for fungicide candidates intended for post-infection application scenarios.

Therapeutic Activity
Head-to-head
48.7%
Reported post-infection suppression in tomato plant model
Post-infection application; tomato-B. cinerea model
in vivo antifungal efficacy Botrytis cinerea plant disease control therapeutic effect

Broad-Spectrum Antifungal Activity

Antifungal agent 66 exhibits excellent and broad-spectrum antifungal activity against the mycelia of seven phytopathogenic fungi, including Botrytis cinerea, Fusarium oxysporum, Cytospora mandshurica, Alternaria solani, and others [1]. This breadth of activity is a key differentiation point, as many ABL-derived analogs in the same study show narrower spectra (e.g., compounds 8d and 11j are primarily active against Fusarium oxysporum and Cytospora mandshurica, respectively, while compound 10 demonstrates efficacy across the entire panel).

Spectrum of Activity
Reported
7 phytopathogenic species
Reported broad in vitro antifungal spectrum across tested panel
Includes B. cinerea, F. oxysporum, C. mandshurica, A. solani, etc.
broad-spectrum antifungal phytopathogenic fungi mycelial growth inhibition agricultural fungicide

Antifungal Agent 66: Research Applications


Botrytis cinerea Research & Control in Tomato

Based on the direct head-to-head data showing 1.7-fold greater spore germination inhibition than difenoconazole (IC50 47.7 vs 80.8 μg/mL) [1] and robust in vivo protective (58.4%) and therapeutic (48.7%) efficacy on tomato [1], Antifungal agent 66 is ideally suited for academic and industrial research programs focused on Botrytis cinerea management in solanaceous crops. It can serve as a reference compound for structure-activity relationship studies, a positive control for novel fungicide screening, or a lead candidate for formulation development targeting grey mold.

Broad-Spectrum Antifungal Screening Programs

Given its demonstrated activity against seven major phytopathogenic fungal species [1], Antifungal agent 66 provides a valuable tool for broad-spectrum antifungal discovery campaigns. It can be used to benchmark the spectrum width of newly synthesized compounds, to validate fungal susceptibility in multi-pathogen assays, and as a reference inhibitor in mode-of-action studies involving ergosterol biosynthesis or other conserved fungal targets [1].

SAR & Lead Optimization in Fungicide Development

The quantitative 10.8-fold improvement in mycelial inhibition over the natural precursor ABL [1] establishes Antifungal agent 66 as a key reference point for SAR studies. Researchers designing next-generation sesquiterpene lactone derivatives can use this compound as a benchmark to evaluate whether new modifications further enhance potency, broaden spectrum, or improve in vivo performance. The 1,3,4-oxadiazole moiety with a 4-chlorophenyl group represents a validated pharmacophore for iterative optimization [1].

Resistance Management Efficacy Testing

Because Antifungal agent 66 demonstrates superior activity over the commercial triazole fungicide difenoconazole in spore germination assays (1.7-fold lower IC50) [1], it serves as a useful comparator in studies investigating triazole resistance mechanisms. Its distinct chemical scaffold may circumvent existing resistance pathways, making it a candidate for evaluating cross-resistance profiles in B. cinerea field isolates and for designing resistance-breaking fungicide mixtures.

Application
Selection Property
Validation Focus
ApplicationB. cinerea plant-model studies
Selection PropertyMycelial and spore inhibition profile
Validation FocusPlant-model protective and suppressive endpoints
ApplicationMulti-species antifungal screening
Selection PropertyBroad in vitro antifungal spectrum
Validation FocusSpectrum-width benchmarking across fungal panel
ApplicationSAR and lead optimization
Selection PropertyStructurally defined oxadiazole pharmacophore
Validation FocusPotency enhancement relative to precursor scaffold
ApplicationResistance mechanism studies
Selection PropertyNon-triazole chemotype
Validation FocusCross-resistance profiling in field isolates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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